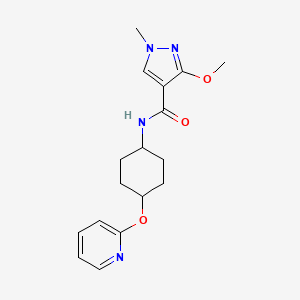
Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that has garnered interest due to its diverse chemical properties and potential applications in various fields. This compound belongs to the class of carbamates and includes several functional groups, including fluoropyrimidine and pyrrolidine moieties, contributing to its unique reactivity.
作用机制
Target of Action
It contains a6-ethyl-5-fluoropyrimidin-4-yl moiety , which is a pyrimidine derivative. Pyrimidine derivatives are often used as building blocks in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents .
Mode of Action
Pyrimidine derivatives often act by inhibiting the synthesis of DNA or RNA, thereby disrupting the growth and replication of cells .
Biochemical Pathways
Based on the known actions of similar pyrimidine derivatives, it may affect pathways related to dna or rna synthesis .
Result of Action
Based on the known actions of similar pyrimidine derivatives, it may lead to the disruption of cell growth and replication .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps:
Formation of the Fluoropyrimidine Core: : The synthesis starts with the preparation of 6-ethyl-5-fluoropyrimidine, which can be achieved through fluorination reactions of ethyl pyrimidine derivatives.
Pyrrolidine Coupling: : The next step involves the introduction of the pyrrolidine ring. This is typically done using nucleophilic substitution reactions, where the fluoropyrimidine compound reacts with a suitable pyrrolidine derivative.
Sulfonylation: : Sulfonylation of the pyrrolidine derivative occurs with sulfonyl chloride under basic conditions, introducing the sulfonamide group.
Carbamate Formation: : Finally, the methyl carbamate group is introduced through the reaction of the sulfonylated intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize more efficient and scalable synthetic routes, optimizing reaction conditions to enhance yield and purity. Typically, large-scale reactions involve continuous flow techniques and automated reactors to ensure consistent product quality.
化学反应分析
Types of Reactions
Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions:
Oxidation: : This compound can be oxidized under strong oxidizing conditions, potentially altering the functional groups present.
Reduction: : Reduction reactions can target the sulfonyl or carbamate groups, leading to different products.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), methanol, acetonitrile.
Major Products
Oxidation: : Potential products include sulfone derivatives or modified carbamate groups.
Reduction: : Reduced forms may include altered pyrrolidine or modified sulfonyl groups.
Substitution: : Substituted derivatives with different functional groups on the aromatic ring.
科学研究应用
Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate has multiple research applications:
Chemistry: : It serves as a building block for complex organic synthesis and a model compound for studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor, affecting biochemical pathways.
Medicine: : Explored for its therapeutic potential, particularly in targeting specific disease-related enzymes or pathways.
Industry: : Utilized in the development of new materials and chemical products, leveraging its unique reactivity.
相似化合物的比较
Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate stands out due to its unique combination of functional groups. Similar compounds include:
Ethyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate: : Slightly different substituents leading to variations in reactivity.
Propyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate: : Another analog with different chain length, affecting physical and chemical properties.
属性
IUPAC Name |
methyl N-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O5S/c1-3-15-16(19)17(21-11-20-15)28-13-8-9-23(10-13)29(25,26)14-6-4-12(5-7-14)22-18(24)27-2/h4-7,11,13H,3,8-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZMUHWBNSBSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/new.no-structure.jpg)
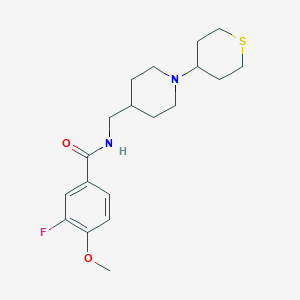
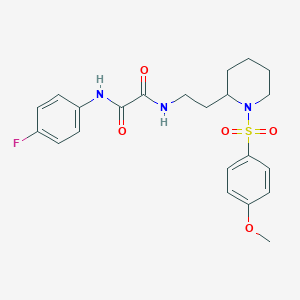
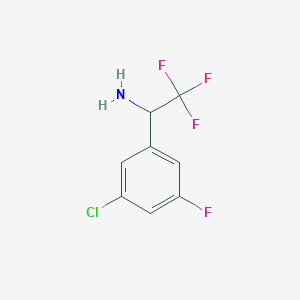
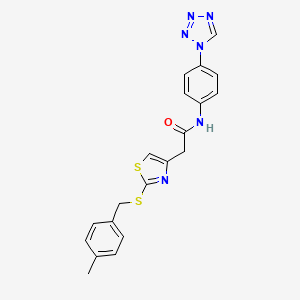
![N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2811477.png)
![5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2811479.png)
![3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2811481.png)
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2811482.png)

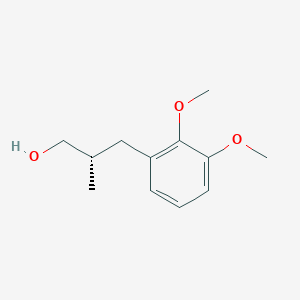
![(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811485.png)
